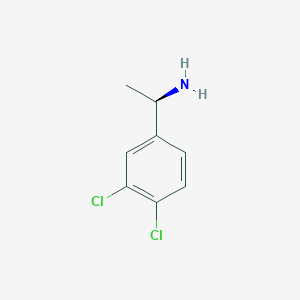

(R)-1-(3,4-dichlorophenyl)ethanamine

説明

(R)-1-(3,4-dichlorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-1-(3,4-Dichlorophenyl)ethanamine, also known as (R)-3,4-dichloroamphetamine, is a chiral compound that has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C₉H₁₃Cl₂N

- Molecular Weight : 188.12 g/mol

- Chirality : The compound exists in an R-enantiomer form, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. It is believed to act as both an agonist and antagonist at various receptor sites, modulating neurotransmitter release and uptake. This dual action may contribute to its effects on mood and behavior.

1. Neurotransmitter Modulation

Research indicates that this compound influences neurotransmitter levels in the brain. Specifically, it is involved in the modulation of serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions .

2. Antidepressant Activity

Studies have shown that this compound exhibits antidepressant-like effects in animal models. The mechanism involves enhancing serotonergic transmission, which is crucial for alleviating depressive symptoms. In one study, the compound demonstrated significant reductions in immobility time in the forced swim test compared to control groups .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity against certain cancer types, with IC50 values indicating effective inhibition of cell proliferation .

Case Study 1: Antidepressant Effects

A study published in Psychopharmacology explored the antidepressant properties of this compound in rodent models. The results indicated a significant decrease in depressive-like behaviors after administration of the compound over a two-week period. Behavioral assays showed enhanced locomotor activity and reduced despair behaviors .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties against breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through activation of caspase pathways .

Safety and Toxicology

While promising results have been observed regarding its therapeutic potential, safety assessments are crucial. Toxicological studies indicate that high doses may lead to neurotoxicity; therefore, careful dosage regulation is advised during therapeutic applications .

特性

IUPAC Name |

(1R)-1-(3,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUFOUVXOUYYRG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355188 | |

| Record name | (R)-1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150520-10-8 | |

| Record name | (R)-1-(3,4-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。